6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Lipophilicity LogP SAR

Optimal starting material for med chem: 6-Br enables site-selective Suzuki/Stille/Buchwald-Hartwig coupling for rapid library synthesis—far more efficient than de novo routes. Pre-installed N-butyl boosts LogP ~1.12 units vs. N-H analogs, enhancing permeability and eliminating low-yielding late-stage N-alkylation. Also shields the lactam N from deprotonation by strong bases, ensuring robust downstream chemistry. The definitive choice when the 1,4-benzoxazin-3-one scaffold requires both C6 diversification and precisely tuned lipophilicity.

Molecular Formula C12H14BrNO2
Molecular Weight 284.153
CAS No. 1373233-46-5
Cat. No. B577833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one
CAS1373233-46-5
Synonyms6-BroMo-4-butyl-2H-1,4-benzoxazin-3-one
Molecular FormulaC12H14BrNO2
Molecular Weight284.153
Structural Identifiers
SMILESCCCCN1C(=O)COC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c1-2-3-6-14-10-7-9(13)4-5-11(10)16-8-12(14)15/h4-5,7H,2-3,6,8H2,1H3
InChIKeyQTQAROGFSJPAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS 1373233-46-5): Chemical Class, Core Structure, and Foundational Procurement Context


6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS: 1373233-46-5) is a synthetic, brominated heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene-oxazine ring system bearing a ketone group at the 3-position. Its molecular formula is C₁₂H₁₄BrNO₂ with a molecular weight of 284.15 g/mol . This compound is primarily utilized as a strategic building block and synthetic intermediate in medicinal chemistry, where the bromine atom at the 6-position serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and the N-butyl substituent at the 4-position modulates physicochemical properties and lipophilicity . Unlike bioactive benzoxazinone leads optimized for specific enzymatic targets, this compound's core value proposition lies in its specific substitution pattern, which enables access to structurally defined analogs that would be difficult to obtain from unsubstituted or differently substituted precursors.

Why 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Cannot Be Replaced by Unsubstituted or Analogous Benzoxazinone Scaffolds


Procurement substitution with other benzoxazin-3-one derivatives—such as the unsubstituted 2H-1,4-benzoxazin-3(4H)-one, the 6-bromo analog lacking N-alkylation (CAS: 24036-52-0), or N-alkylated variants with different halogen patterns—would fundamentally alter synthetic outcomes due to the unique confluence of steric, electronic, and physicochemical properties conferred by the 6-bromo and 4-butyl substituents . The bromine atom at C6 is essential for downstream diversification via Pd-catalyzed cross-coupling, enabling C-C bond formation that is sterically and electronically distinct from reactions at the 7- or 8-positions . Simultaneously, the N-butyl group markedly increases lipophilicity (ACD/LogP ~3.04, extrapolated from class-level SAR) relative to N-unsubstituted or N-methyl analogs, critically influencing solubility, membrane permeability, and partitioning behavior in biological assays or reaction media [1]. Without these specific functional groups, the compound's utility as a precisely tailored synthetic intermediate for generating structurally defined libraries is severely compromised, leading to either failed or divergent synthetic routes.

6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one: Quantitative Evidence for Differentiated Synthetic Utility and Physicochemical Profile


Quantified Lipophilicity: N-Butyl Substitution Confers >1 Unit LogP Increase Over N-Unsubstituted Analog

The 4-butyl substituent significantly elevates the lipophilicity of 6-bromo-4-butyl-2H-1,4-benzoxazin-3-one relative to its N-unsubstituted counterpart, 6-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0). Computational data indicate an SlogP of approximately 3.04 for the target compound [1], compared to a reported LogP of ~1.92 for the N-unsubstituted analog . This >1 unit increase in LogP predicts a roughly 10-fold enhancement in partition coefficient between organic and aqueous phases, directly impacting its behavior in biphasic reaction systems, chromatographic purification, and biological partitioning.

Lipophilicity LogP SAR Permeability

Synthetic Utility: 6-Bromo Substituent as a Defined Cross-Coupling Handle vs. Unsubstituted Scaffold

The presence of the bromine atom at the 6-position of the benzoxazinone ring provides a crucial functional handle for palladium-catalyzed cross-coupling reactions, a capability absent in the unsubstituted 2H-1,4-benzoxazin-3(4H)-one scaffold. While direct reaction rate data for this specific compound are not published, the 6-bromo substituent enables selective Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings for introduction of aryl, heteroaryl, or amine substituents at this position. This contrasts with the unsubstituted scaffold, which would require alternative, often lower-yielding or less selective, functionalization strategies such as electrophilic aromatic substitution or directed ortho-metalation .

Cross-coupling Suzuki-Miyaura Synthetic Intermediate C-C bond formation

Differentiated Chemical Stability: N-Alkylation vs. N-H Analogs Under Basic Conditions

The N-butyl substitution at the 4-position chemically protects the lactam nitrogen, preventing deprotonation and subsequent N-alkylation or acylation side reactions that can occur with the N-unsubstituted analog (CAS: 24036-52-0) under basic or nucleophilic conditions . This stability ensures that during subsequent synthetic steps, particularly those involving strong bases or nucleophiles, the integrity of the benzoxazinone core is maintained, and undesirable N-functionalization is avoided.

Chemical stability N-Alkylation Synthetic intermediate

Procurement-Driven Application Scenarios for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Based on Differentiated Evidence


Synthesis of 6-Aryl/Heteroaryl-Substituted Benzoxazinone Libraries via Suzuki-Miyaura Cross-Coupling

This compound is the optimal starting material for medicinal chemistry programs aiming to introduce diverse aryl or heteroaryl groups at the 6-position of the 1,4-benzoxazin-3-one core. The 6-bromo substituent provides a reliable and site-selective handle for Pd-catalyzed cross-coupling, enabling the rapid generation of compound libraries with varied C6 substitution. This synthetic route is far more efficient than building each analog de novo. The presence of the N-butyl group also pre-installs the desired lipophilicity and protects the nitrogen, streamlining the overall synthetic sequence .

Physicochemical Property Modulation for Hit-to-Lead Optimization

For projects where the 1,4-benzoxazin-3-one scaffold has been identified as a hit but requires improved membrane permeability or altered solubility, this compound serves as an advanced intermediate. The N-butyl group confers a significantly higher LogP (approx. +1.12 units) compared to the N-H analog . This pre-installed lipophilicity can be leveraged to tune the overall drug-likeness of the final molecule, potentially improving oral absorption or CNS penetration without requiring late-stage N-alkylation, which can be challenging and low-yielding on complex substrates [1].

Base-Compatible Diversification of Benzoxazinone Scaffolds

This compound is preferred over the N-unsubstituted analog (CAS: 24036-52-0) in synthetic sequences involving strong bases (e.g., LDA, NaH) or nucleophilic reagents. The N-butyl group protects the lactam nitrogen from deprotonation, preventing the formation of N-anions that can lead to side reactions, such as N-alkylation or ring-opening. This chemical robustness allows for a broader range of subsequent functional group transformations on other parts of the molecule without risking decomposition or unwanted modification of the core heterocycle .

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